molecular formula C9H12FN3O4 B13432969 2-amino-1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one

2-amino-1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one

Cat. No.: B13432969
M. Wt: 245.21 g/mol
InChI Key: BCZCJFDTXSJBPW-XVFCMESISA-N
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Description

2-Amino-1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one is a nucleoside analog, often referred to as a modified nucleoside. This compound is structurally similar to natural nucleosides but contains a fluorine atom at the 3’ position of the sugar moiety. It has significant applications in antiviral and anticancer research due to its ability to interfere with nucleic acid synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one typically involves the following steps:

    Glycosylation Reaction: The starting material, a protected sugar derivative, undergoes glycosylation with a suitable pyrimidine base.

    Fluorination: Introduction of the fluorine atom at the 3’ position is achieved using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).

    Deprotection: The final step involves deprotection of the sugar moiety to yield the desired nucleoside analog.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as high-performance liquid chromatography (HPLC).

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups.

    Reduction: Reduction reactions can target the carbonyl group in the pyrimidine ring.

    Substitution: The fluorine atom can be substituted under specific conditions, although this is less common due to the stability of the C-F bond.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Substitution: Nucleophilic substitution reactions using reagents like sodium azide (NaN3) or thiols.

Major Products:

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azido or thiol derivatives.

Scientific Research Applications

2-Amino-1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its role in inhibiting viral replication by incorporating into viral DNA or RNA.

    Medicine: Investigated as a potential antiviral and anticancer agent due to its ability to disrupt nucleic acid synthesis.

    Industry: Utilized in the development of diagnostic tools and therapeutic agents.

Mechanism of Action

The compound exerts its effects by incorporating into nucleic acids, thereby inhibiting the function of enzymes involved in nucleic acid synthesis. It targets RNA polymerases and DNA polymerases, leading to the termination of chain elongation and ultimately causing cell death. This mechanism is particularly effective against rapidly dividing cells, such as cancer cells and viruses.

Comparison with Similar Compounds

    2’-Fluoro-2’-deoxycytidine: Another nucleoside analog with similar antiviral properties.

    2’-Deoxy-2’-fluorouridine: Known for its anticancer activity.

    2’-Fluoro-2’-deoxyadenosine: Studied for its potential in treating viral infections.

Uniqueness: 2-Amino-1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one is unique due to its specific fluorine substitution, which enhances its stability and efficacy in inhibiting nucleic acid synthesis. This makes it a valuable compound in both antiviral and anticancer research.

Properties

Molecular Formula

C9H12FN3O4

Molecular Weight

245.21 g/mol

IUPAC Name

2-amino-1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one

InChI

InChI=1S/C9H12FN3O4/c10-6-7(16)4(3-14)17-8(6)13-2-1-5(15)12-9(13)11/h1-2,4,6-8,14,16H,3H2,(H2,11,12,15)/t4-,6-,7-,8-/m1/s1

InChI Key

BCZCJFDTXSJBPW-XVFCMESISA-N

Isomeric SMILES

C1=CN(C(=NC1=O)N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)F

Canonical SMILES

C1=CN(C(=NC1=O)N)C2C(C(C(O2)CO)O)F

Origin of Product

United States

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